(S)-Azepan-4-amine
Description
(S)-Azepan-4-amine is a chiral seven-membered azacyclic compound characterized by an amine group at the 4-position of the azepane ring. Its molecular structure (C₆H₁₄N₂) features a saturated heterocyclic ring with a stereogenic center, conferring enantiomer-specific properties critical for applications in pharmaceuticals and asymmetric synthesis. The compound is listed under CAS 108724-15-8 and is commercially available with 98% purity .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(4S)-azepan-4-amine |
InChI |
InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2/t6-/m0/s1 |
InChI Key |
ZRNRPJNPCUSWGU-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@@H](CCNC1)N |
Canonical SMILES |
C1CC(CCNC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Azepan-4-amine can be synthesized through several methods. One common approach involves the reduction of (S)-4-nitrohexahydroazepine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of (S)-4-oxohexahydroazepine with ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-Azepan-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-4-oxohexahydroazepine using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form (S)-4-aminohexahydroazepane.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: (S)-4-oxohexahydroazepine.
Reduction: (S)-4-aminohexahydroazepane.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
(S)-Azepan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Azepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (S)-Azepan-4-amine with structurally and functionally related azacyclic amines, focusing on molecular features, applications, and synthesis challenges.
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Key Structural Features | Molecular Weight (g/mol) | Applications/Notes |
|---|---|---|---|---|
| This compound | 108724-15-8 | 7-membered azepane ring, (S)-configuration | ~114.2 (inferred) | Chiral building block for drug synthesis |
| (S)-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-yl)-amine | Not specified | Benzene-fused azepane ring, (S)-configuration | ~175.2 (inferred) | Rare chemical with potential CNS activity |
| n-Methyl-N-(pyridin-2-ylmethyl)azepan-4-amine | Not specified | Azepane with pyridinylmethyl and methyl groups | ~219.3 (inferred) | Discontinued tertiary amine derivative |
| 3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Not specified | Piperidine core with tert-butyl ester | ~313.4 (inferred) | Intermediate in peptide synthesis |
Key Findings:
Structural Complexity :
- This compound’s seven-membered ring offers conformational flexibility compared to the rigid benzene-fused analog in . This flexibility may enhance binding to biological targets like G-protein-coupled receptors .
- The pyridinylmethyl-substituted derivative () introduces aromaticity and steric bulk, likely altering pharmacokinetic properties such as metabolic stability .
Synthetic Utility :
- This compound’s enantiopure form is advantageous for asymmetric catalysis, whereas its piperidine-based analog () is tailored for peptide coupling due to the tert-butyl ester protecting group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
